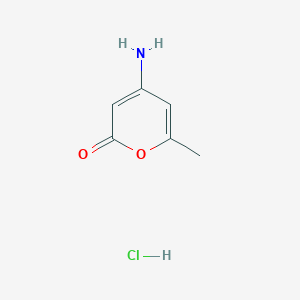

1H-吡咯-3-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1H-Pyrrol-3-amine hydrochloride is a chemical compound with the molecular formula C4H7ClN21. It is also known as 1-methyl-1H-pyrrol-3-amine hydrochloride1.

Synthesis Analysis

The synthesis of pyrrole derivatives has been a topic of interest in recent years due to their biological activities and applications in material science2. An efficient two-step protocol for the asymmetric synthesis of 1H-pyrrol-3(2H)-one derivatives from conveniently accessed 2,3-diketoesters has been developed3.

Molecular Structure Analysis

The molecular structure of 1H-Pyrrol-3-amine hydrochloride consists of a pyrrole ring with an amine group at the 3-position and a hydrochloride group4. The InChI code for this compound is 1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H4.

Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo various chemical reactions. For instance, a novel two-component strategy affords N-substituted pyrroles from the reaction of hexane-2,5-dione with several aromatic amines in water by introducing squaric acid as an organocatalyst2.

Physical And Chemical Properties Analysis

The physical and chemical properties of 1H-Pyrrol-3-amine hydrochloride are not explicitly mentioned in the search results. However, it is known that the compound is a solid4.

科学研究应用

Green Organic Reactions

1H-Pyrrol-3-amine hydrochloride and its derivatives are utilized in green organic reactions. For example, aliphatic primary amines react with 1,3-diketones in the presence of hydrogen peroxide to synthesize 1H-pyrrol-3(2H)-ones efficiently and regioselectively under mild and environmentally friendly conditions (Xi Sun et al., 2014).

Synthetic Strategies for Pyrrole Derivatives

Pyrrole and its derivatives serve as fundamental subunits for many biological molecules. Synthetic strategies for these compounds often involve the condensation of amines with carbonyl-containing compounds. Pyrrole derivatives, including hydroxypyrroles, ketones, acids, esters, and polypyrroles, have applications ranging from solvents and wetting agents to electrically conducting materials (L. R. Anderson & Kou-Chang Liu, 2000).

Carbon Dioxide Capture

Amine-functionalized, crosslinked porous polymers, synthesized from pyrrole and other reagents, show exceptional CO2 capture capacities. These materials maintain performance over multiple cycles without losing selectivity or capacity, making them promising for environmental applications (M. Abdelnaby et al., 2018).

Library of Pyrrole Derivatives

A three-component condensation method allows the synthesis of a wide range of 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones. This method supports parallel synthesis and has been used to create over 3000 pyrrolone derivatives, demonstrating the versatility of pyrrole chemistry in generating diverse molecular libraries (S. Ryabukhin et al., 2012).

Anti-Tubercular Evaluation

Pyrrole derivatives have been explored for their anti-tubercular, anti-inflammatory, and anticancer activities. Novel pyrrole-3-carbonitriles derivatives exhibit promising in vitro anti-tubercular activity, underscoring the therapeutic potential of pyrrole-based compounds (Dipali A Uthale, 2014).

安全和危害

When handling 1H-Pyrrol-3-amine hydrochloride, it is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation. Remove all sources of ignition6.

未来方向

Pyrrole and its derivatives have gained much attention due to their remarkable biological activities, pharmaceutical application, intermediate in the synthesis of many natural products, and material science application2. Therefore, the future directions in the research of 1H-Pyrrol-3-amine hydrochloride and its derivatives could involve exploring these areas further.

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized chemical databases or scientific literature.

属性

IUPAC Name |

1H-pyrrol-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2.ClH/c5-4-1-2-6-3-4;/h1-3,6H,5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYUUSRRNGPDMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrol-3-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[6-(2-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592284.png)

![6-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrate](/img/structure/B6592292.png)

![tert-butyl N-[(3R,6R)-6-(hydroxymethyl)oxan-3-yl]carbamate](/img/structure/B6592314.png)

![benzyl N-[(1S,3R)-rel-3-hydroxycyclopentyl]carbamate](/img/structure/B6592334.png)